BenchChemオンラインストアへようこそ!

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Cystic fibrosis Translational readthrough Cytotoxicity

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS 37384-62-6, molecular formula C₁₁H₁₀N₂O₃, MW 218.21 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole family, bearing a phenyl substituent at the 5-position and an ethyl ester at the 3-position of the oxadiazole ring. Its computed physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 342.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25 °C.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 37384-62-6
Cat. No. B1308511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
CAS37384-62-6
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O3/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyHPUMZVCZZDZNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Phenyl-1,2,4-Oxadiazole-3-Carboxylate (CAS 37384-62-6): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS 37384-62-6, molecular formula C₁₁H₁₀N₂O₃, MW 218.21 g/mol) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole family, bearing a phenyl substituent at the 5-position and an ethyl ester at the 3-position of the oxadiazole ring [1]. Its computed physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 342.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25 °C . The compound is a crystalline solid with a reported melting point of 50–52 °C (from ethanol) and is typically supplied at ≥95% purity . It is designated NV930 in the primary literature, where it was evaluated as a translational readthrough-inducing drug (TRID) candidate for cystic fibrosis [1].

Why Ethyl 5-Phenyl-1,2,4-Oxadiazole-3-Carboxylate Cannot Be Casually Substituted by Other 1,2,4-Oxadiazole Analogs


Substitution within the 1,2,4-oxadiazole-3-carboxylate series is not straightforward because the combination of the 5-phenyl group and the 3-ethyl ester governs both the steric and electronic properties critical for target engagement and cytotoxicity profile. Pibiri et al. (2020) demonstrated that three closely related 1,2,4-oxadiazole TRIDs—NV848 (3-acetylamino-5-methyl-1,2,4-oxadiazole), NV914 (pentafluorinated benzamide derivative), and NV930 (the target compound)—exhibited markedly different cytotoxicity profiles and EC₅₀ values in CFTR readthrough assays, despite sharing the same oxadiazole core [1]. Specifically, NV930 displayed no acute cytotoxicity at 24 h at concentrations up to 48 µM, whereas the prior lead NV2445 and the clinical candidate PTC124 (ataluren) showed significant toxicity at 48 µM within the same timeframe [1]. Replacing the ethyl ester with a free carboxylic acid (CAS 37937-62-5) or a methyl ester alters both logP and hydrogen-bonding capacity, which can shift pharmacological activity and solubility in ways that are not predictable without empirical reassessment [2].

Quantitative Head-to-Head Evidence for Ethyl 5-Phenyl-1,2,4-Oxadiazole-3-Carboxylate (NV930) Versus Closest Comparators


NV930 vs. PTC124 (Ataluren) and NV2445: Superior 24-Hour Cytotoxicity Profile in MTT Assay

NV930 (ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate) demonstrated a measurably cleaner acute cytotoxicity profile than both the clinical-stage TRID PTC124 (ataluren) and the prior lead compound NV2445 in the MTT assay. In a direct head-to-head experiment, cell viability was already compromised after 24 h of treatment with either PTC124 at 48 µM or NV2445 at 48 µM. In contrast, NV930—as well as NV848 and NV914—did not alter cell viability or proliferation at identical time and concentration points [1]. A partial cytotoxic effect for NV930 was observed only at 72 h at the higher doses of 24 and 48 µM [1].

Cystic fibrosis Translational readthrough Cytotoxicity

NV930 vs. Untreated Control: Statistically Significant Readthrough Activity in FLuc Reporter Assay at 12 µM

NV930 produced a statistically significant increase in firefly luciferase (FLuc) activity in HeLa cells transfected with the pFLuc-opal (UGA premature termination codon) reporter construct. At a concentration of 12 µM and 24 h of treatment, NV930 elevated FLuc activity substantially above the untreated (negative) control, with p < 0.001 (ANOVA with Dunnett's posthoc test) [1]. The positive control plasmid (pFLuc-WT) yielded approximately 5 × 10⁶ RLU; the untreated pFLuc-opal cells showed negligible activity. NV930 and the other two TRIDs (NV848, NV914) all restored luciferase expression, confirming that the 1,2,4-oxadiazole scaffold at this substitution pattern enables translational readthrough of UGA stop codons [1].

Nonsense mutation suppression Luciferase reporter assay PTC readthrough

NV930 Readthrough Potency: Preliminary EC₅₀ Range of 6–16 µM in FRT CFTRᴳ⁵⁴²ˣ Cells

In the more physiologically relevant FRT (Fisher rat thyroid) cell model expressing the G542X nonsense-mutated CFTR cDNA, NV930 demonstrated a preliminary EC₅₀ in the range of 6–16 µM for readthrough activity, as measured by the halide-sensitive YFP quenching assay, with maximum readthrough activity recorded at 48 µM [1]. This EC₅₀ range was estimated from dose–response experiments performed in duplicate (Table S1 of the original publication). For context, the clinical TRID ataluren (PTC124) has reported EC₅₀ values in the low micromolar range across various nonsense mutation contexts, and NV930's EC₅₀ places it within a tractable range for probe development [1].

CFTR functional rescue YFP halide assay EC50 determination

Synthetic Accessibility: 80% Isolated Yield via Classic Amidoxime Route vs. Lower-Yielding Multi-Step Syntheses for Fluorinated Analogs

NV930 was synthesised via the classic amidoxime route—a one-step cyclisation of benzamidoxime with ethyl chlorooxoacetate—affording an isolated yield of 80% after silica gel chromatography and crystallisation from ethanol, with a final melting point of 50–52 °C [1]. In contrast, the fluorinated congener NV914 (2,3,4,5,6-pentafluoro-N-(5-(perfluorophenyl)-1,2,4-oxadiazol-3-yl)benzamide) required a two-step sequence involving acylation of a pre-formed amine with perfluorobenzoyl chloride, a more expensive and moisture-sensitive reagent [1]. The methyl-substituted analog NV848 (3-acetylamino-5-methyl-1,2,4-oxadiazole) was obtained in 50% yield after acetylation [1]. The higher yield and simpler purification of NV930 translate directly into lower cost per gram and easier scale-up for medicinal chemistry campaigns.

Synthetic chemistry Amidoxime cyclisation Process scalability

Physicochemical Differentiation: Melting Point and Crystallinity Enable Straightforward Purification vs. Low-Melting or Amorphous Analogs

NV930 is a crystalline solid with a melting point of 50–52 °C (from ethanol), enabling purification by simple crystallisation rather than preparative HPLC [1]. This contrasts with several closely related 1,2,4-oxadiazole-3-carboxylate esters that are oils or low-melting solids at ambient temperature. For example, the 5-isopropyl analog (ethyl 5-isopropyl-1,2,4-oxadiazole-3-carboxylate) and the 5-(methoxymethyl) analog are reported as liquids or low-melting solids, complicating purification and long-term storage . The phenyl substituent at position 5 increases molecular rigidity and π-stacking interactions, raising the melting point into a range convenient for benchtop handling without cold storage .

Solid-state properties Crystallisation Quality control

High-Confidence Application Scenarios for Ethyl 5-Phenyl-1,2,4-Oxadiazole-3-Carboxylate Based on Quantitative Evidence


Reference Standard for TRID Screening Assays in Cystic Fibrosis Drug Discovery

With confirmed FLuc readthrough activity at 12 µM (p < 0.001 vs. untreated) and a preliminary EC₅₀ of 6–16 µM in the FRT CFTR G542X YFP quenching assay, NV930 serves as a well-characterised positive control for high-throughput screening campaigns seeking novel nonsense-mutation suppressors. Its low acute cytotoxicity at 24 h (non-toxic up to 48 µM) means it can be run at concentrations that do not confound viability-dependent readouts, a practical advantage over PTC124 which shows toxicity at 48 µM within the same timeframe [1].

Core Scaffold for Undergraduate and Graduate Medicinal Chemistry Teaching Laboratories

The 80% isolated yield via the classic amidoxime route—using commodity reagents (benzamidoxime, ethyl chlorooxoacetate, pyridine, toluene) and purification by crystallisation from ethanol—makes NV930 an ideal substrate for teaching heterocyclic synthesis, chromatographic purification, and melting-point-based purity assessment. The crystalline product (MP 50–52 °C) is easy to characterise by ¹H NMR and IR spectroscopy, and the reaction can be completed within a single laboratory session [1].

Lead-Like Fragment for Structure–Activity Relationship (SAR) Expansion at the 3-Position Ester

NV930's ethyl ester at the 3-position is a hydrolytically tractable handle for generating the corresponding carboxylic acid (CAS 37937-62-5) or for direct aminolysis to amide derivatives. In the Pibiri et al. study, the analogous NV848 and NV914 molecules—which differ at both the 3- and 5-positions—exhibited divergent cytotoxicity and readthrough potency profiles, indicating that systematic variation around the NV930 core can yield meaningful SAR [1]. Procuring NV930 as the starting ester enables one-step diversification to amide libraries without the need for protecting-group chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.